

Technical Guide: Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate*

Cat. No.: B592348

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CAS Number: 893566-75-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**, a key building block in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This section summarizes the key physicochemical properties of **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**.

Property	Value	Reference
CAS Number	893566-75-1	[1][2][3]
Molecular Formula	C ₁₄ H ₁₈ BrNO ₂	[4]
Molecular Weight	312.21 g/mol	[4]
Appearance	White to off-white solid	[4]
Purity	≥98%	[3][5]
Storage	Sealed in dry conditions at 2-8°C	[3]
IUPAC Name	tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate	[3]
InChI Key	GKXSAKJDUDGJFB-UHFFFAOYSA-N	[3]
SMILES	CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)Br	

Synthesis and Purification

A detailed experimental protocol for the synthesis of **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate** is provided below.

Experimental Protocol: Synthesis

This protocol describes the N-Boc protection of 8-bromo-1,2,3,4-tetrahydroisoquinoline.

Materials:

- 8-bromo-1,2,3,4-tetrahydroisoquinoline
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA)
- Dichloromethane (DCM)
- Citric acid solution
- Saturated brine
- Anhydrous magnesium sulfate (MgSO_4)
- Petroleum ether
- Ethyl acetate

Procedure:

- To a solution of 8-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.0 eq) dropwise at 0°C.[1]
- Stir the reaction mixture at room temperature for 30 minutes.[1]
- Quench the reaction by adding a citric acid solution.[1]
- Separate the organic layer and wash it with saturated brine.[1]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent to yield **tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate**. [1]

Application in Drug Discovery and Development

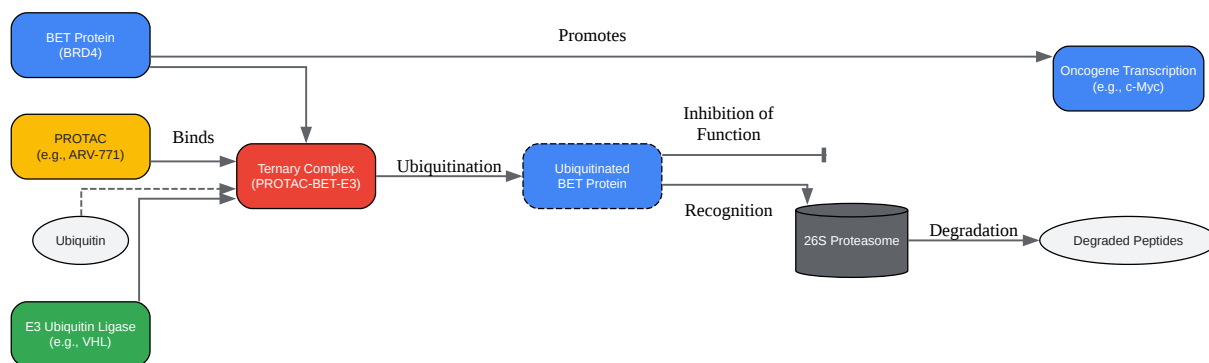
Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a crucial intermediate in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[6] This compound serves as a precursor to ligands that bind to E3 ubiquitin ligases, a key component of the PROTAC molecule.

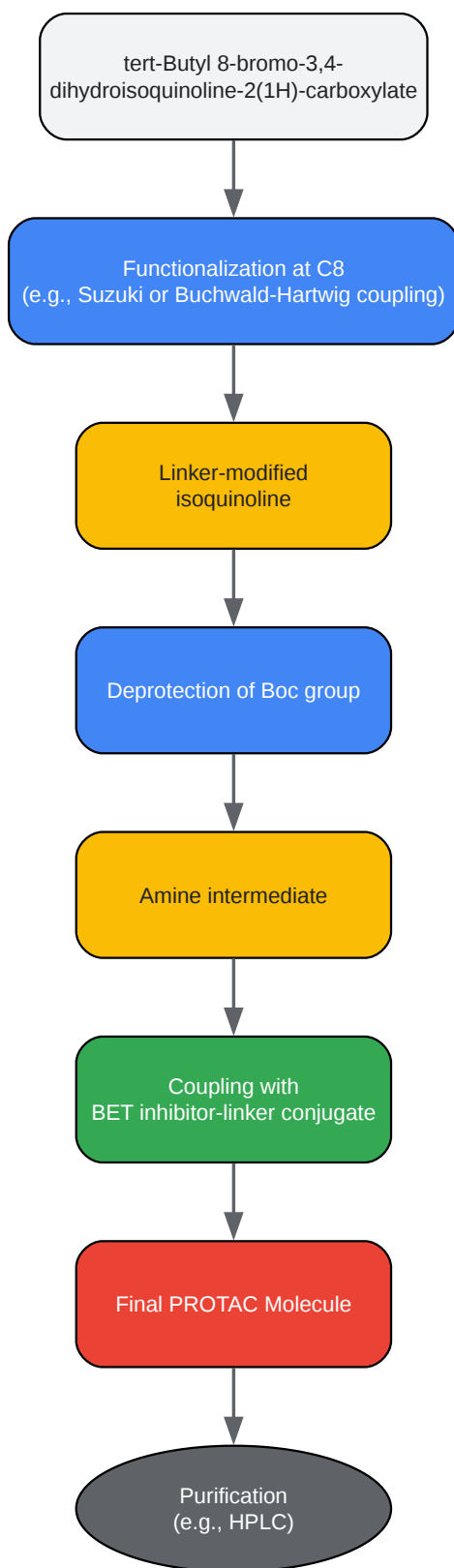
Role in BET Protein Degradation

This building block is particularly relevant for the development of degraders targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).^[7] BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes, making them attractive targets for cancer therapy.^[7] PROTACs derived from this scaffold can induce the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to anti-proliferative effects in cancer cells.^[6]

Signaling Pathway of BET Protein Degradation by PROTACs

The following diagram illustrates the general mechanism of action for a BET-targeting PROTAC.





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